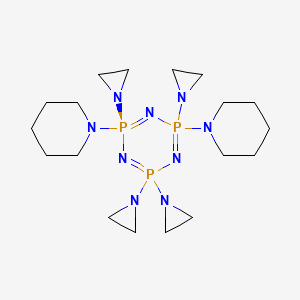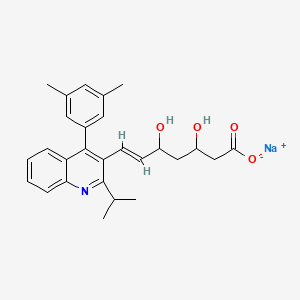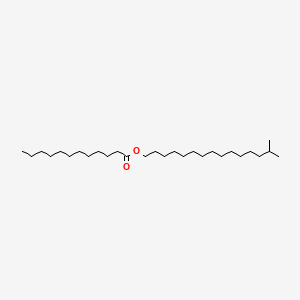
Isocetyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocetyl laurate is an ester compound formed from isocetyl alcohol (14-methylpentadecan-1-ol) and lauric acid (dodecanoic acid). It is commonly used in the cosmetic industry as an emollient and skin-conditioning agent due to its ability to provide a smooth and silky feel to the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocetyl laurate is typically synthesized through an esterification reaction between isocetyl alcohol and lauric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Isocetyl alcohol+Lauric acid→Isocetyl laurate+Water
Industrial Production Methods
In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of a fixed-bed reactor with a solid acid catalyst, such as Amberlyst 15, has been reported to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Isocetyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isocetyl alcohol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Isocetyl alcohol and lauric acid.
Transesterification: New esters and alcohols, depending on the reacting alcohol.
Scientific Research Applications
Isocetyl laurate has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study esterification and transesterification reactions. In biology, it is used to investigate the effects of esters on skin permeability and as a carrier for active pharmaceutical ingredients in topical formulations .
Mechanism of Action
The primary mechanism of action of isocetyl laurate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing transepidermal water loss and providing a moisturizing effect. It interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin hydration .
Comparison with Similar Compounds
Similar Compounds
- Isoamyl laurate
- Isostearyl isostearate
- Octyldodecanol
- Isononyl isononanoate
- Pentaerythrityl tetraisostearate
- C12-15 alkyl benzoate
- Coco-caprylate/caprate
Uniqueness
Isocetyl laurate is unique due to its specific combination of isocetyl alcohol and lauric acid, which provides a distinct balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as an emollient and skin-conditioning agent, offering a non-greasy feel and excellent spreadability .
Properties
CAS No. |
89527-28-6 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
14-methylpentadecyl dodecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-5-6-7-8-12-16-19-22-25-28(29)30-26-23-20-17-14-11-9-10-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3 |
InChI Key |
GUCDEFZGCOXDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



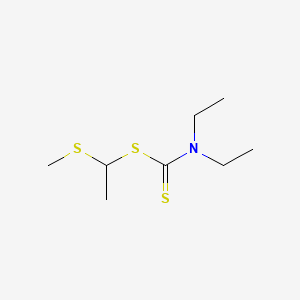
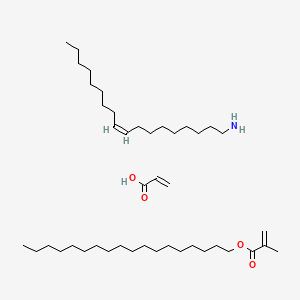
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
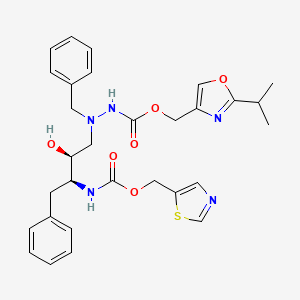
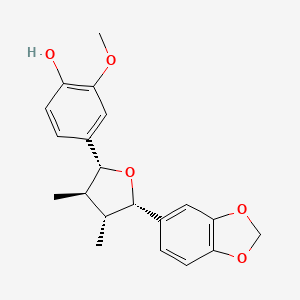
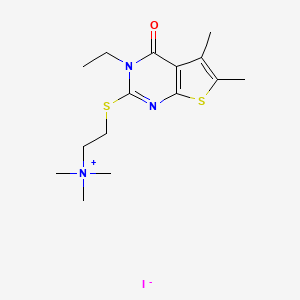



![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
